molecular formula C23H32N4O7 B2849560 ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate CAS No. 1351662-10-6

ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate

Cat. No.: B2849560
CAS No.: 1351662-10-6
M. Wt: 476.53
InChI Key: NDTKZZBSGHNZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate is a synthetic organic compound featuring a benzimidazole core substituted with methyl groups at positions 5 and 4. This moiety is linked via a piperidine-methyl bridge to an acetamido-acetate ester backbone, with an oxalate counterion enhancing solubility .

Properties

IUPAC Name

ethyl 2-[[2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetyl]amino]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3.C2H2O4/c1-4-28-21(27)11-22-20(26)13-24-7-5-17(6-8-24)12-25-14-23-18-9-15(2)16(3)10-19(18)25;3-1(4)2(5)6/h9-10,14,17H,4-8,11-13H2,1-3H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKZZBSGHNZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCC(CC1)CN2C=NC3=C2C=C(C(=C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate typically involves multiple stepsCommon reagents used in these steps include glyoxal, ammonia, and various amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

Ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate involves its interaction with specific molecular targets. The benzoimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Ethyl 2-(2-(4-Azido-N-((2-(1,5-Dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazol-6-yl)methyl)-2,3,5,6-tetrafluorobenzamido)acetamido)acetate (PDB: 5Z4)

This analog, documented in the RCSB PDB (Ligand ID: 5Z4), shares the benzimidazole core but differs in substituents and functional groups (Table 1). Key distinctions include:

  • Oxopyridinyl and Tetrahydro-pyranyl Groups : These moieties introduce additional hydrogen-bonding and steric bulk, which may alter binding affinity compared to the target compound’s dimethyl-benzimidazole and piperidine system .
Table 1: Structural and Physicochemical Comparison
Parameter Target Compound PDB 5Z4 Analog
Molecular Weight ~550 g/mol (estimated) 938.82 g/mol (calculated)
Formal Charge Neutral (oxalate counterion) +1 (azido group contributes)
Key Functional Groups Benzimidazole, piperidine, acetamido, oxalate Benzimidazole, azido, tetrafluorobenzamido, oxopyridinyl, tetrahydro-pyranyl
Atom Count ~70 (estimated) 87 (reported)
Solubility Enhanced by oxalate ion Likely reduced due to fluorinated groups
Bioactivity Hypothesized kinase inhibition (based on benzimidazole analogs) Designed for covalent binding (azido group)

Broader Context: Benzimidazole Derivatives

Benzimidazole-based compounds are widely studied for their pharmacological properties. For example:

  • Piperidine Linkage : This moiety is associated with improved pharmacokinetic profiles in drug candidates, contrasting with simpler alkyl chains in analogs like omeprazole derivatives.

Research Findings and Implications

Structural Analysis Techniques

  • X-ray Crystallography : The SHELX software suite (e.g., SHELXL, SHELXD) is frequently employed for refining such complex structures, ensuring accurate determination of bond lengths and stereochemistry .
  • LC/MS Profiling: As highlighted in marine actinomycete studies, LC/MS is critical for characterizing trace components and verifying synthetic purity .

Functional Insights

  • The oxalate counterion in the target compound likely improves aqueous solubility, a critical factor for bioavailability. In contrast, fluorinated analogs (e.g., PDB 5Z4) prioritize target engagement over solubility .
  • The absence of chiral centers in both compounds simplifies synthesis but may limit stereoselective interactions with biological targets.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks to specific hydrogen/carbon environments (e.g., benzo[d]imidazole aromatic protons at δ 7.2–8.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, amide N-H bend ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with fragmentation patterns matching expected bonds (e.g., cleavage at the acetamido group) .

Q. What synthetic routes are feasible for this compound?

Methodological Answer:

  • Stepwise Assembly : Start with 5,6-dimethyl-1H-benzo[d]imidazole, alkylate with 4-(chloromethyl)piperidine, followed by coupling with ethyl 2-(2-aminoacetamido)acetate. Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Oxalate Salt Formation : React the free base with oxalic acid in ethanol under reflux, monitored by pH titration .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility : Test in PBS, DMSO, and ethanol using UV-Vis spectroscopy (λmax ~270 nm for benzo[d]imidazole) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
  • Purity Verification : Use LC-MS to rule out impurities (>98% purity threshold) as confounding factors .

Q. What strategies optimize reaction yields for the piperidine-benzimidazole linkage?

Methodological Answer:

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions via response surface methodology .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >85% yield .

Q. How to investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., histamine receptors, based on structural analogs in ).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized receptor proteins .

Q. What computational methods predict metabolic pathways?

Methodological Answer:

  • In Silico Tools : Employ Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolites (e.g., ester hydrolysis, piperidine oxidation) .
  • Isotope-Labeling : Synthesize ¹³C-labeled analogs for tracking metabolic fate via LC-MS/MS .

Data Analysis and Interpretation

Q. How to analyze conflicting spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort spectral readings .

Q. What statistical approaches validate reproducibility in biological assays?

Methodological Answer:

  • Bland-Altman Analysis : Assess inter-assay variability across triplicate experiments .
  • Grubbs’ Test : Identify and exclude outliers in dose-response curves (IC50 values) .

Comparative Studies

Q. How does the oxalate salt form compare to other counterions (e.g., HCl) in pharmacokinetics?

Methodological Answer:

  • Pharmacokinetic Profiling : Compare Cmax, Tmax, and AUC in rodent models via IV/PO administration .
  • Crystallography : Analyze salt forms via X-ray diffraction to correlate solubility with crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.